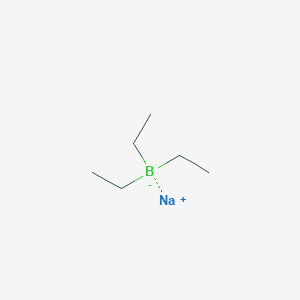

Sodium triethylborohydride

Übersicht

Beschreibung

Sodium triethylborohydride (NaHBEt₃) is an organoboron compound with the formula NaBH(C₂H₅)₃. It is commercially available as a 1M solution in toluene or tetrahydrofuran (THF) and is widely used as a strong reducing agent in organic synthesis, particularly for hydroboration, hydrosilylation, and activation of transition-metal catalysts . Its unique reactivity stems from the combination of a sodium cation and a triethylborohydride anion, which enables selective reductions and catalytic applications in metal-free systems .

Vorbereitungsmethoden

Laboratory-Scale Synthesis via Sodium Hydride and Triethylborane

The most widely documented method involves reacting sodium hydride (NaH) with triethylborane (BEt₃) in an inert solvent. The reaction proceeds under anhydrous conditions, typically in toluene or tetrahydrofuran (THF), to yield NaBH(C₂H₅)₃ .

Reaction Mechanism :

3 \rightarrow \text{NaBH(C}2\text{H}5\text{)}3 + \text{By-products}

The exothermic reaction requires controlled addition of BEt₃ to a heated (80–100°C) slurry of NaH in toluene . Vigorous stirring ensures homogeneous mixing and prevents localized overheating, which could degrade the product.

Key Parameters :

-

Molar Ratio : A 1:1 stoichiometry of NaH to BEt₃ is ideal, though slight excesses of NaH (5–10%) improve yields .

-

Temperature : Maintaining 80–90°C prevents side reactions, such as decomposition of BEt₃ .

-

Atmosphere : Strict exclusion of moisture and oxygen via nitrogen or argon purging is critical .

Yield and Purity :

Industrial Production in Slurry Reactors

Industrial synthesis scales the laboratory method using continuous or semi-batch slurry reactors. The process integrates advanced engineering controls to optimize heat and mass transfer .

Reactor Design :

-

Slurry Phase : Finely dispersed NaH (particle size 10–15 μm) in mineral oil enhances surface area for reaction .

-

Trimethyl Borate Analogy : While NaBH(C₂H₅)₃ synthesis uses BEt₃, studies on NaBH₄ production from NaH and B(OCH₃)₃ reveal insights into borohydride formation kinetics. A mathematical model for NaBH₄ synthesis confirms that adsorption of boron compounds on NaH surfaces drives the reaction .

Process Optimization :

-

By-product Management : Methoxy borohydrides (e.g., NaBH(OCH₃)₃) form as intermediates but decompose under prolonged heating .

-

Scalability : Pilot-scale reactors achieve throughputs of 50–100 kg/day with 90% efficiency .

Alternative Routes and Modifications

Solvothermal Synthesis

Recent advances utilize solvothermal conditions (elevated temperatures and pressures) to accelerate reaction rates. For example, NaBH₄ synthesis from NaH and B(OH)₃ in mineral oil at 200°C achieves 95% conversion in 2 hours . Adapting this method to NaBH(C₂H₅)₃ could involve substituting B(OH)₃ with BEt₃, though experimental validation is pending .

Quality Control and Analytical Methods

Purity Assessment :

-

¹¹B NMR Spectroscopy : Identifies residual BEt₃ (δ = 85 ppm) and quantifies NaBH(C₂H₅)₃ (δ = -10 ppm) .

-

Titrimetric Analysis : Iodometric titration measures active hydride content .

Impurity Mitigation :

Analyse Chemischer Reaktionen

Silylation of Vinyl Arenes

Sodium triethylborohydride can mediate the silylation of vinyl arenes in the presence of hydrodisiloxanes. Research indicates that while the expected hydrosilylation products are not always detected, formal silylation products with dimethylsilane can be identified. The triethylborohydride is consumed in stoichiometric amounts during this process. The reaction mechanism involves the activation of a double bond and the formation of a secondary carbanion, which promotes the formation of a Markovnikov product .

Reaction Conditions and Yields

| Entry | Conditions | Yield (%) |

|---|---|---|

| 6 | 70 °C | 73 |

| 8 | 70 °C | < acceptable level |

| 11 | BEt3 instead of 3a | - |

| 12 | NaH instead of 3a | - |

| 13 | 80 °C; [1b]:[2a]:[NaH]:[BEt3] = 1:2:1.5:0.1 | 16 |

| 14 | As in 12; reaction time 120 h | ~60 |

| 15 | 2b instead of 2a, otherwise as in 6 | 93 |

| 16 | 2c instead of 2a, otherwise as in 6 | - |

*Note: Letters in the condition column refer to specific compounds and experimental setups as detailed in the original source .

Hydroboration of Terminal Alkynes

This compound can catalyze the regioselective hydroboration of aromatic and aliphatic terminal alkynes with pinacolborane, leading to the formation of (E)-vinylboronate esters .

Reaction Conditions and Selectivity

| Entry | NaHBEt3 loading | Solvent added | T [°C] | t [h] | Conversion of 1 | Selectivity |

|---|---|---|---|---|---|---|

| 1 | 10 mol% | - | 25 | 24 | 67 | >99 |

| 4 | 5 mol% | - | 80 | 1 | 87 | >99 |

| 5 | 10 mol% | - | 80 | 1 | 100 | >99 |

| 6 | 10 mol% | - | 25 | 24 | 93 | >99 |

| 10 | 10 mol% | Toluene | 80 | 1 | 83 | >99 |

| 11 | 10 mol% | THF | 80 | 1 | 85 | >99 |

| 12 | 10 mol% | Dioxane | 80 | 1 | 84 | >99 |

*Note: 'Conversion of 1' refers to the conversion of phenylacetylene in this specific experiment .

Reduction Reactions

Lithium triethylborohydride, a similar compound, is used as a reducing agent in various reactions, such as the reduction of a specific compound to produce (2S)-6-Hydroxy-N-(tert-butyloxycarbonyl)-pipecolic acid tert-butyl ester .

Mechanistic Aspects

The mechanism by which this compound influences chemical reactions has been explored through computational methods. These studies often use BMe3 as a simplified representation of BEt3 to reduce computational complexity. This simplification allows for faster calculations with minimal loss of precision, as errors tend to cancel out when considering relative energy differences .

Biologische Aktivität

Sodium triethylborohydride (NaHBEt₃) is an organoboron compound widely recognized for its utility as a reducing agent and catalyst in organic synthesis. With the formula NaBH(C₂H₅)₃, it is a colorless, pyrophoric solid that is typically supplied in toluene solution. This compound has garnered attention for its biological activity and potential applications in various chemical transformations, particularly in catalyzing reactions involving organosilicon compounds.

Reductive Activation of Catalysts

This compound is primarily used for the reductive activation of homogeneous catalysts, converting metal halides into hydrides. This transformation is crucial in enhancing the reactivity of transition metal complexes, thereby facilitating various catalytic processes. The ability of NaHBEt₃ to generate active transition-metal catalysts in situ has been demonstrated in numerous studies, showcasing its versatility in organic synthesis .

Catalytic Applications

- Hydrosilylation Reactions : this compound has been reported as an effective catalyst for hydrosilylation reactions, particularly in the dehydrogenative silylation of terminal alkynes. The compound selectively catalyzes the reaction between terminal alkynes and hydrosilanes, leading to the formation of silyl ethers without significant side reactions .

- Hydroboration of Alkynes : In a notable study, NaHBEt₃ was found to catalyze the hydroboration of both aromatic and aliphatic terminal alkynes with pinacolborane, yielding (E)-vinylboronate esters with high regioselectivity and conversion rates . The reaction conditions were optimized to achieve complete conversion within a short time frame at elevated temperatures.

Mechanistic Insights

The mechanism of action for this compound involves several key steps:

- Formation of Boryl-Intermediates : The initial step typically involves the formation of boryl-intermediates through coordination with alkynes.

- Regioselective Hydroboration : Following this, regioselective hydroboration occurs, leading to the formation of desired products while minimizing by-product formation .

- Catalyst Regeneration : Studies have indicated that NaHBEt₃ can regenerate itself under certain conditions, enhancing its efficiency as a catalyst over multiple cycles .

Study 1: Dehydrogenative Silylation

A research study highlighted the use of this compound in catalyzing dehydrogenative silylation reactions involving terminal alkynes. The results demonstrated high selectivity and efficiency, with no competitive hydrosilylation observed. The study concluded that NaHBEt₃ provides a robust catalytic pathway for C(sp)–H bond activation .

Study 2: Hydroboration Efficiency

In another investigation focusing on hydroboration reactions, this compound was employed to optimize conditions for converting terminal alkynes into vinylboronate esters. The findings indicated that varying catalyst loading and temperature significantly influenced conversion rates and selectivity. For instance, a 10 mol% loading at 80 °C resulted in over 99% selectivity towards the desired product within one hour .

Summary Table of Key Findings

Wissenschaftliche Forschungsanwendungen

Hydroboration Reactions

1. Hydroboration of Terminal Alkynes

NaHBEt3 has been effectively used as a catalyst for the hydroboration of terminal alkynes, yielding high selectivity for (E)-vinylboronate esters. In a study, phenylacetylene was reacted with pinacolborane using NaHBEt3, resulting in a conversion rate of 71% after one hour at 60 °C, producing the desired monoborylated product with high regioselectivity .

Table 1: Hydroboration Reaction Conditions and Yields

| Substrate | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Phenylacetylene | NaHBEt3 (10 mol%) | 45 | 60 °C, 1h |

| Aliphatic Alkynes | NaHBEt3 | High | Varied conditions |

Dehydrogenative Silylation

2. C(sp)–H Bond Silylation

NaHBEt3 has been reported as a catalyst for the dehydrogenative silylation of terminal alkynes with hydrosilanes. This process selectively produces dehydrocoupling products without significant side reactions. The reaction conditions were optimized to prevent competitive hydrosilylation, showcasing NaHBEt3's efficiency in generating active transition-metal catalysts in situ .

Mechanistic Insights

3. Mechanism of Action

The mechanism of this compound involves the generation of boron-centered radicals that facilitate the hydroboration and silylation processes. Studies indicate that NaHBEt3 activates alkynes for subsequent reactions by forming stable intermediates that enhance selectivity and yield .

Case Studies

4. Synthesis of Boronate Esters from Nitriles

Recent research has demonstrated the utility of NaHBEt3 in hydroborating nitriles to produce boronate esters with yields up to 99%. This reaction highlights the compound's ability to function under mild conditions while achieving high turnover frequencies (TOF), surpassing previously reported catalysts .

Table 2: Hydroboration of Nitriles using NaHBEt3

| Nitrile Substrate | Yield (%) | Reaction Time |

|---|---|---|

| 3-Furonitrile | 99 | Minutes |

| 4-Nitrobenzonitrile | No product | Extended time |

Q & A

Basic Research Questions

Q. What are the key considerations when using sodium triethylborohydride (NaHBEt₃) as a reducing agent in organic synthesis?

this compound is a strong, selective reductant for aldehydes, ketones, esters, and carboxylic acids. Key considerations include:

- Solvent selection : Use non-protic solvents (e.g., THF, toluene) to avoid decomposition. Protic solvents (e.g., water, alcohols) trigger rapid degradation .

- Reaction temperature : Optimal activity is observed at 60–80°C, with higher temperatures accelerating reductions but risking side reactions .

- Catalyst handling : Store under inert atmospheres (Ar/N₂) and avoid moisture to prevent violent exothermic reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

NaHBEt₃ is highly flammable and reacts violently with water. Critical protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats .

- Storage : Inert gas-purged containers, away from oxidizers and humidity .

- Waste disposal : Quench residues with dry alcohol (e.g., ethanol) under controlled conditions to neutralize reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high anti-Markovnikov selectivity in NaHBEt₃-catalyzed hydroboration of terminal alkynes?

Anti-Markovnikov selectivity (>99%) is achieved by:

- Catalyst loading : 10 mol% NaHBEt₃ in toluene, which minimizes solvent interference and stabilizes the active catalytic species .

- Temperature control : Reactions at 80°C for 1 hour maximize conversion (100%) while maintaining selectivity .

- Substrate-to-reagent ratio : A 1:1.2 alkyne:HBpin ratio reduces side products like alkyl diboronate esters . Example: Phenylacetylene hydroboration yields (E)-styrenyl boronate with 93% conversion at 24 hours .

Q. How do steric and electronic effects of substituents influence the catalytic efficiency of NaHBEt₃ in hydroboration reactions?

- Steric hindrance : Bulky substituents (e.g., 4-methylphenylacetylene) reduce conversion rates (59–75%) due to hindered access to the catalytic site .

- Electronic effects : Electron-withdrawing groups on alkynes enhance electrophilicity, improving reaction rates. For example, fluorinated arylalkynes show 99% conversion under standard conditions .

- Comparative data : NaHBEt₃ outperforms LiHBEt₃ (36% conversion) and KHBEt₃ (61%) in phenylacetylene hydroboration, highlighting alkali metal effects on activity .

Q. What methodologies resolve contradictions in catalytic activity when NaHBEt₃ is applied to vinylsilanes versus terminal alkynes?

Vinylsilanes exhibit lower reactivity due to:

- Reduced boron affinity : Silanes weaken B–H activation, leading to incomplete conversion (e.g., 80% for vinyldimethyl(phenyl)silane) .

- Mechanistic divergence : Unlike alkynes, vinylsilanes favor cis-addition pathways, requiring tailored solvents (e.g., THF) to improve regioselectivity (>99% for triisopropyl-substituted silanes) . Mitigation strategy: Pre-activate NaHBEt₃ with Lewis acids (e.g., BF₃·OEt₂) to enhance boron electrophilicity .

Q. How can thermochemical data inform the use of NaHBEt₃ in carbonyl reductions?

Enthalpy studies (e.g., with LiHBEt₃ analogs) reveal:

- Exothermicity : Reductions of aldehydes/ketones release ~50–70 kJ/mol, favoring spontaneous reactions at room temperature .

- Solvent effects : Polar aprotic solvents (e.g., triglyme) stabilize transition states, lowering activation barriers . Practical tip: Calorimetric monitoring prevents thermal runaway during large-scale reductions .

Vergleich Mit ähnlichen Verbindungen

Catalytic Activity in Hydroboration Reactions

NaHBEt₃ outperforms other alkali metal trialkylborohydrides in catalyzing hydroboration of terminal alkynes. For example:

| Compound | Conversion (%) | Regioselectivity (%) | Notes |

|---|---|---|---|

| NaHBEt₃ | 100 | >99 (anti-Markovnikov) | Optimal at 80°C, 10 mol% loading |

| NaHB(s-Bu)₃ | 61 | 95 | Lower activity due to steric bulk |

| LiHBEt₃ | 36 | 80 | Forms side products (<2%) |

| KHBEt₃ | 36 | 80 | Similar to LiHBEt₃ |

Source: Comparative catalytic studies of phenylacetylene hydroboration .

NaHBEt₃ achieves full conversion of phenylacetylene to (E)-vinyl boronic esters under optimized conditions, while LiHBEt₃ and KHBEt₃ generate alkyl diboronates as byproducts .

Reactivity with Substrates

- Terminal Alkynes : NaHBEt₃ exhibits excellent regioselectivity (>99%) for anti-Markovnikov addition in hydroboration. For example, 4-ethynyltoluene achieves >99% conversion in 24 hours at 80°C .

- Vinylsilanes : Lower reactivity is observed, with 80% conversion for vinyldimethyl(phenyl)silane and <50% for trimethylsilylacetylene, highlighting steric and electronic limitations .

- Electron-Deficient Substrates : Bromine-substituted phenylacetylenes show reduced conversion (35% in 1 hour), requiring extended reaction times for completion .

Comparison with Transition Metal Catalysts

NaHBEt₃ provides a metal-free alternative to transition-metal systems (e.g., Pd, Co):

- Cobalt Catalysts : Require NaHBEt₃ as an activator (9 mol%) for Markovnikov-selective hydrosilylation, achieving >90% regioselectivity .

Reductive Capabilities vs. Other Borohydrides

| Compound | Key Applications | Limitations |

|---|---|---|

| NaHBEt₃ | Hydroboration, hydrosilylation | Reacts violently with water |

| LiHBEt₃ (SuperHydride®) | Reduction of lactams to enecarbamates | Less effective in hydroboration |

| NaBH₄ | Aldehyde/ketone reductions | Low reactivity with steric substrates |

| LiAlH₄ | Broad-spectrum reductions | Over-reduction of sensitive groups |

Source: Reduction of enone 33 in atropurpuran synthesis .

NaHBEt₃ reduces iminohydantoins without dechlorination, whereas LiAlH₄ causes decomposition .

Thermal and Solvent Stability

Eigenschaften

InChI |

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYGKELSBAWRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(CC)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043441 | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17979-81-6 | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017979816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.